molecular formula C14H10BrClN2O2 B11695054 3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11695054
M. Wt: 353.60 g/mol
InChI Key: SBHZNTIRNQLVGK-CAOOACKPSA-N
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Description

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-bromobenzohydrazide in a suitable solvent such as methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from methanol .

Chemical Reactions Analysis

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: Due to its biological activities, the compound is being investigated as a potential lead compound for the development of new drugs. Its hydrazone moiety is known to interact with various biological targets, making it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, it can interact with proteins involved in cell proliferation and apoptosis, resulting in anticancer activity .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C14H10BrClN2O2

Molecular Weight

353.60 g/mol

IUPAC Name

3-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O2/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(16)4-5-13(10)19/h1-8,19H,(H,18,20)/b17-8+

InChI Key

SBHZNTIRNQLVGK-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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